Polacrilin potassium

Übersicht

Beschreibung

Polacrilin potassium is a synthetic, high molecular weight, cross-linked polymer that is widely used in the pharmaceutical industry. It is used as a pharmaceutical excipient, which is a non-active ingredient that is added to a drug formulation to improve its physical and chemical properties. Polacrilin potassium is used in various drug formulations, including tablets, capsules, and suspensions.

Wissenschaftliche Forschungsanwendungen

Superdisintegrant in Drug Delivery

Polacrilin Potassium (PP) has been used as a superdisintegrant to improve the dissolution of drugs from microcrystalline cellulose (MCC) based pellets . It has been particularly effective in improving the dissolution of rifampicin, a BCS class II drug . The incorporation of this novel superdisintegrant had no adverse effect on the mechanical and micromeritic characteristics of pellets .

Enhancing Drug Permeability

The presence of PP has been found to significantly increase the permeability of certain drugs. For instance, the amount of diclofenac potassium permeated across a dialysis membrane in vitro was significantly more in the presence of PP .

Disintegrant Mechanism

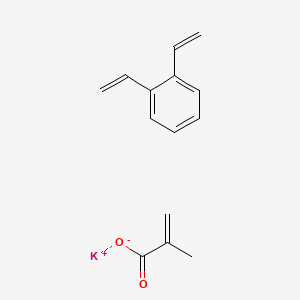

PP is a monofunctional minimally cross-linked carboxylic acid-exchange resin prepared by the co-polymerisation of methacrylic acid with divinylbenzene . It has been found that wicking, i.e., capillary action, rather than swelling, is the major factor that contributes to the disintegration behaviour of PP .

Alternative to Microcrystalline Cellulose

PP has been explored as an alternative to MCC or use of water-soluble fillers/surface active agents/use of cosolvent/superdisintegrant which can overcome the negative properties of MCC without affecting its positive properties required for pelletization .

Use in Hydrophobic Formulations

PP is effective at considerably lower levels than conventional disintegrants and works equally well with hydrophilic as well as hydrophobic formulations .

Assay Preparation

PP is used in assay preparation. For instance, about 1.4 g of PP, previously dried and accurately weighed, is transferred to a 50-mL silica crucible, moistened with 4 mL of sulfuric acid, heated over a small flame until the acid has fumed off, moistened the residue with a few drops of sulfuric acid, and ignited strongly .

Wirkmechanismus

Target of Action

Polacrilin potassium is a weak cation exchange resin . It primarily targets potassium ions, which it binds and can exchange for other ions . This ion-exchange property is crucial to its role in pharmaceutical applications .

Mode of Action

Polacrilin potassium acts as a disintegrant in pharmaceutical tablets . Its mode of action is primarily through wicking, i.e., capillary action, rather than swelling . This means that it draws water into the tablet, promoting the absorption of water into the tablet matrix, leading to the disruption of the tablet .

Biochemical Pathways

Polacrilin potassium doesn’t directly interact with biochemical pathways as it primarily functions as a disintegrant. Its role is to facilitate the breakdown of the tablet, allowing the active pharmaceutical ingredients (APIs) within the tablet to be released and absorbed into the body where they can interact with their target biochemical pathways .

Result of Action

The result of polacrilin potassium’s action is the efficient disintegration of the tablet, allowing for the rapid release of the APIs contained within . This facilitates the absorption of the APIs into the body, enabling them to exert their therapeutic effects .

Action Environment

The action of polacrilin potassium can be influenced by environmental factors such as the pH of the medium and the presence of lubricants . For instance, an increase in the pH of the medium from acidic to neutral increases the bulk swelling of the particles, whereas it decreases water uptake and disintegrant performance . The presence of a lubricant decreases the water uptake rate and the disintegrant performance . It is also noted that polacrilin potassium is stable against light, air, and heat at its highest operating temperature .

Eigenschaften

IUPAC Name |

potassium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C4H6O2.K/c1-3-9-7-5-6-8-10(9)4-2;1-3(2)4(5)6;/h3-8H,1-2H2;1H2,2H3,(H,5,6);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZXTJUCNEUAE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].C=CC1=CC=CC=C1C=C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate | |

CAS RN |

65405-55-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1), polymer with diethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-propenoic acid potassium salt polymer with diethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

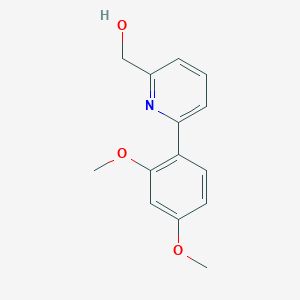

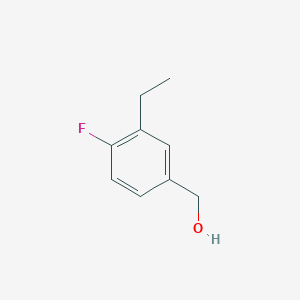

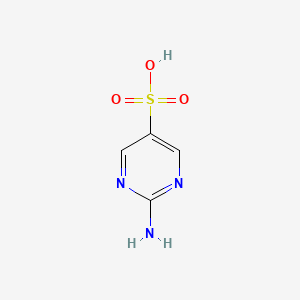

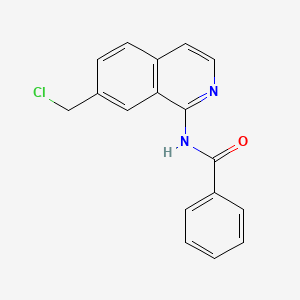

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While both swelling and wicking have been proposed as mechanisms, research suggests that wicking, the ability to draw water into the tablet matrix, plays a more significant role than swelling in the disintegration process for polacrilin potassium. []

A: Research indicates that polacrilin potassium can enhance the permeability and absorption of anionic drugs. This effect is attributed to the Donnan membrane phenomenon, wherein the anionic polymer chains of polacrilin potassium influence the passage of charged drug molecules across biological membranes. []

A: Moisture can have a significant impact on polacrilin potassium. While some moisture may enhance compactability, excessive moisture can lead to plasticization, reducing yield pressure and potentially compromising tablet tensile strength. Moreover, moisture can cause swelling or aggregation in different brands of polacrilin potassium, ultimately impacting water uptake and disintegration performance. [, ]

A: Yes, significant variations in particle size, density, porosity, surface area, and morphology have been observed across different brands of polacrilin potassium. These variations translate to differences in functionality, particularly in terms of intrinsic swelling and the initial rate of water uptake, ultimately affecting disintegration time. []

A: The settling volume test, a common measure for disintegrants, has proven inadequate in distinguishing between different sources of polacrilin potassium. Measuring the water uptake rate is suggested as a more insightful functionality test for this ion exchange resin disintegrant. []

A: While polacrilin potassium is a widely used disintegrant, its sensitivity to moisture warrants careful consideration, especially in wet granulation. The variable response of different brands to moisture necessitates pre-formulation studies to assess its suitability and optimize its performance in such processes. [, ]

A: Yes, polacrilin potassium has been successfully employed in formulating ODTs. Its rapid disintegration property is beneficial in this context. Additionally, studies have explored its use in taste-masking applications, particularly with bitter drugs, further broadening its utility in ODT formulations. [, , , , ]

A: Research suggests that polacrilin potassium can be utilized to enhance the dissolution rate of poorly soluble drugs. For instance, studies using piroxicam, a BCS class II drug, have demonstrated significant improvements in dissolution rates when formulated with polacrilin potassium. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1629807.png)